
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol is a complex organic compound characterized by the presence of an oxane ring, a butynol group, and isotopic labeling with carbon-13
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol typically involves multi-step organic reactions. One common approach is the alkylation of oxane derivatives with propargyl alcohols under basic conditions. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxane derivatives.
科学的研究の応用
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and butynol group can participate in various biochemical pathways, influencing the compound’s biological activity. The isotopic labeling with carbon-13 allows for detailed tracking and analysis of its metabolic fate.
類似化合物との比較
Similar Compounds
4-(oxan-2-yloxy)but-2-yn-1-ol: Similar structure but without isotopic labeling.
4-(tetrahydropyran-2-yloxy)but-2-yn-1-ol: Similar structure with a tetrahydropyran ring instead of oxane.
4-(oxan-2-yloxy)but-2-en-1-ol: Similar structure with a double bond instead of a triple bond.
Uniqueness
The uniqueness of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol lies in its isotopic labeling with carbon-13, which allows for advanced studies in metabolic pathways and reaction mechanisms. This feature makes it particularly valuable in research applications where tracking and detailed analysis of molecular interactions are required.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
174.18 g/mol |
IUPAC名 |
4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol |
InChI |
InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2/i2+1,4+1,6+1,8+1 |
InChIキー |
USEMUTURTYPBIO-CGAFNYDUSA-N |
異性体SMILES |
C1CCOC(C1)O[13CH2][13C]#[13C][13CH2]O |
正規SMILES |
C1CCOC(C1)OCC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
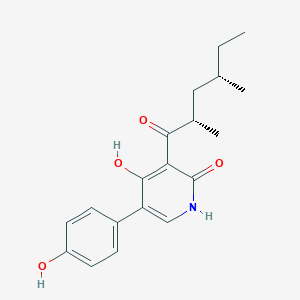
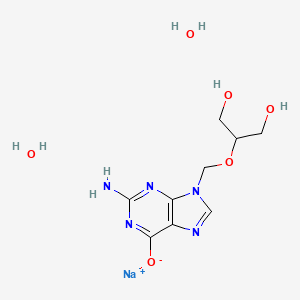
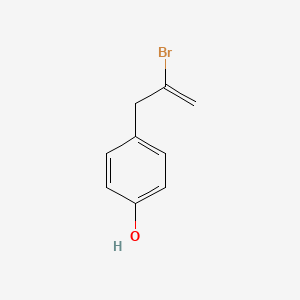
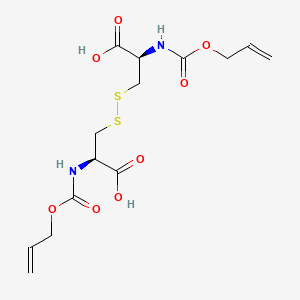
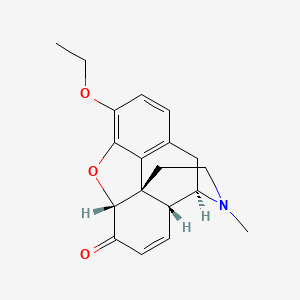
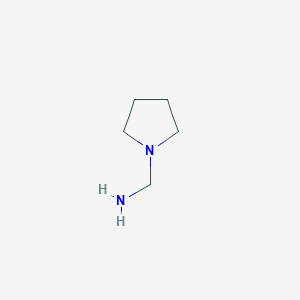
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
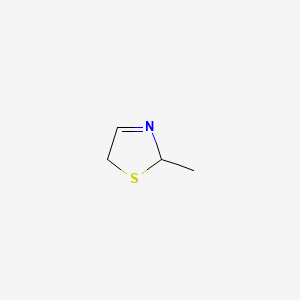
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)

